1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one
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Overview
Description
1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenyl group, a phenylimino group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one typically involves the condensation of a phenyl-substituted ketone with a phenyl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical processes.
Interacting with Receptors: Affecting the function of cellular receptors and signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to various physiological functions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(phenylamino)ethanone: A related compound with similar structural features but different functional groups.
2-Phenyl-1-(phenylimino)ethanone: Another similar compound with variations in the position of the functional groups.
Uniqueness
1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one is unique due to its combination of phenyl, phenylimino, and pyridinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61514-07-6 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenyliminopyridin-1-yl)ethanone |
InChI |
InChI=1S/C19H16N2O/c22-18(16-9-3-1-4-10-16)15-21-14-8-7-13-19(21)20-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
USBPCJOYKQMNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=NC3=CC=CC=C3 |
Origin of Product |
United States |
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